molecular formula C13H25B B1590926 trans-1-(Bromoethyl)-4-pentylcyclohexane CAS No. 71458-14-5

trans-1-(Bromoethyl)-4-pentylcyclohexane

Cat. No. B1590926
CAS RN: 71458-14-5
M. Wt: 261.24 g/mol
InChI Key: WRDKWELHUVNKSI-UHFFFAOYSA-N
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Description

“trans-1-(Bromoethyl)-4-pentylcyclohexane” is a cyclohexane derivative. Cyclohexane is a six-membered ring molecule with the formula C6H12. In this case, it seems to have a bromoethyl group at the 1-position and a pentyl group at the 4-position .


Synthesis Analysis

While the specific synthesis pathway for “trans-1-(Bromoethyl)-4-pentylcyclohexane” isn’t available, similar compounds are often synthesized through electrophilic addition or elimination reactions . For example, bromocyclohexane can be synthesized through an electrophilic addition reaction of cyclohexene with bromine .


Molecular Structure Analysis

The structure of “trans-1-(Bromoethyl)-4-pentylcyclohexane” would likely involve a cyclohexane ring with the bromoethyl and pentyl groups attached. The “trans” designation suggests that these two groups are on opposite sides of the cyclohexane ring .


Chemical Reactions Analysis

Cyclohexane derivatives can undergo a variety of reactions. For example, they can participate in elimination reactions, where a leaving group (such as a bromine atom) is removed . The specific reactions that “trans-1-(Bromoethyl)-4-pentylcyclohexane” can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-1-(Bromoethyl)-4-pentylcyclohexane” would depend on its specific structure. Similar compounds, like trans-1-Bromo-4-ethylcyclohexane, have properties that can be found in databases like ChemSpider .

Safety And Hazards

The safety and hazards of “trans-1-(Bromoethyl)-4-pentylcyclohexane” would likely depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “trans-1-(Bromoethyl)-4-pentylcyclohexane” could involve exploring its synthesis, reactions, and potential applications. This would likely involve detailed experimental work and possibly computational modeling .

properties

IUPAC Name

1-(2-bromoethyl)-4-pentylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25Br/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDKWELHUVNKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568445
Record name 1-(2-Bromoethyl)-4-pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(Bromoethyl)-4-pentylcyclohexane

CAS RN

71458-14-5
Record name 1-(2-Bromoethyl)-4-pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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